N-(Prop-2-YN-1-YL)thiophene-2-carboxamide
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Overview
Description
N-(Prop-2-YN-1-YL)thiophene-2-carboxamide is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic heterocycle containing sulfur. Compounds with thiophene rings are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Prop-2-YN-1-YL)thiophene-2-carboxamide typically involves the reaction of thiophene-2-carboxylic acid with propargylamine under suitable conditions. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
N-(Prop-2-YN-1-YL)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triple bond in the propargyl group to a double or single bond.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alkenes and alkanes.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
N-(Prop-2-YN-1-YL)thiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-(Prop-2-YN-1-YL)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The propargyl group may play a role in covalent binding to target proteins, leading to inhibition or activation of biological pathways .
Comparison with Similar Compounds
Similar Compounds
N-(Prop-2-YN-1-YL)naphthalene-1-carboxamide: Similar structure but with a naphthalene ring instead of thiophene.
2-(Prop-2-YN-1-yloxy)naphthalene: Contains a naphthalene ring with a propargyl ether group.
4-Methoxy-N-(prop-2-YN-1-YL)benzene-1-sulfonamide: Features a benzene ring with a sulfonamide group.
Uniqueness
N-(Prop-2-YN-1-YL)thiophene-2-carboxamide is unique due to its thiophene ring, which imparts distinct electronic properties and reactivity compared to other aromatic systems. This makes it particularly valuable in applications requiring specific electronic characteristics, such as organic electronics and medicinal chemistry .
Properties
Molecular Formula |
C8H7NOS |
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Molecular Weight |
165.21 g/mol |
IUPAC Name |
N-prop-2-ynylthiophene-2-carboxamide |
InChI |
InChI=1S/C8H7NOS/c1-2-5-9-8(10)7-4-3-6-11-7/h1,3-4,6H,5H2,(H,9,10) |
InChI Key |
WKRYWYJZHRLTRY-UHFFFAOYSA-N |
Canonical SMILES |
C#CCNC(=O)C1=CC=CS1 |
Origin of Product |
United States |
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